

# Operational Safety & Technical Profile: 4-(2-Bromophenyl)pyrimidin-2-amine

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## Compound of Interest

Compound Name:	4-(2-Bromophenyl)pyrimidin-2-amine
CAS No.:	99073-95-7
Cat. No.:	B1504631

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## Executive Summary & Chemical Identity

**4-(2-Bromophenyl)pyrimidin-2-amine** is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., CDK, PLK4 pathways) and as a scaffold in fragment-based drug design (FBDD).<sup>[1]</sup> Unlike a standard Safety Data Sheet (SDS) which lists hazards statically, this guide contextualizes the physicochemical properties of the molecule to optimize experimental success and safety compliance.

## Physicochemical Data Matrix

Property	Specification	Technical Note
CAS Number	99073-95-7 (Verify per batch)	Isomers (e.g., 4-bromophenyl) are common; verify via NMR. [2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN <sub>3</sub>	Distinctive isotope pattern (1:1 doublet) in MS due to Br.
Molecular Weight	250.09 g/mol	Ideal range for fragment-based screening (<300 Da).
Appearance	White to off-white solid	Yellowing indicates oxidation or trace impurities.
Solubility	DMSO, DMF, MeOH	Poor water solubility. Requires co-solvent for bio-assay.
pKa (Calc)	~3.5 - 4.0 (Pyrimidine N)	Weakly basic; protonates in strong acid (e.g., HCl/dioxane).

## Hazard Architecture & Risk Assessment

While standard GHS classifications label this compound as an "Irritant," the structural reality demands a more nuanced risk assessment. The presence of the 2-aminopyrimidine moiety suggests potential biological activity (kinase binding), while the aryl bromide poses sensitization risks.

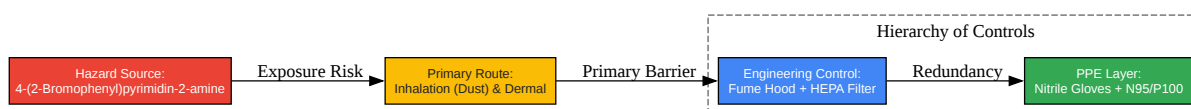
## GHS Classification & Causality

- Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[3][4] Mechanism: Nitrogenous heterocycles can interfere with neurotransmission or metabolic pathways if ingested.
- Skin/Eye Irritation - Category 2/2A (H315/H319): Causes serious irritation.[3][5] Mechanism: The primary amine (-NH<sub>2</sub>) is nucleophilic and basic, capable of reacting with membrane lipids and proteins.

- STOT-SE - Category 3 (H335): Respiratory irritation.[5] Mechanism: Fine dust particulates are highly irritating to mucous membranes.

## Visualization: Hazard Mitigation Logic

The following diagram illustrates the decision pathway for handling this compound based on its specific hazard profile.



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Figure 1: Risk mitigation workflow emphasizing engineering controls as the primary barrier against particulate exposure.

## Safe Handling & Synthesis Integration

As an Application Scientist, I recommend treating this compound not just as a reagent, but as a sensitive intermediate. The 2-bromo substituent induces steric strain (ortho-effect), which influences both its reactivity in cross-coupling and its stability.

## Experimental Protocol: Suzuki-Miyaura Coupling

This compound is most frequently used as the electrophile in Pd-catalyzed cross-couplings.

Protocol:

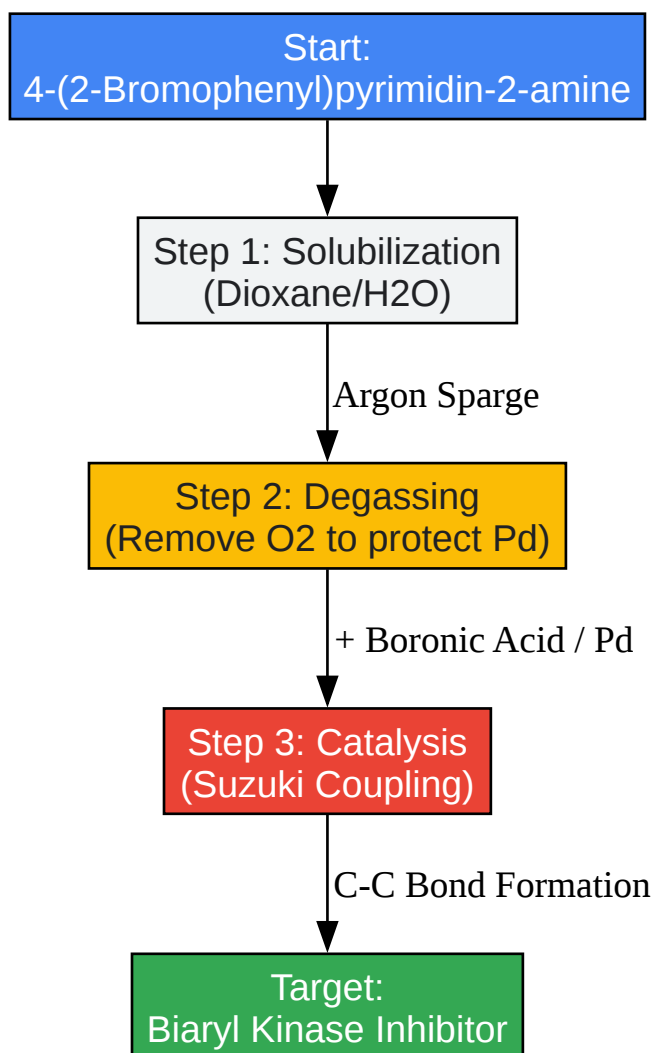
- Preparation: Charge a reaction vial with **4-(2-Bromophenyl)pyrimidin-2-amine** (1.0 equiv), Boronic Acid (1.2 equiv), and Base (e.g.,  $K_2CO_3$ , 2.0 equiv).
- Solvent Selection: Use 1,4-Dioxane/Water (4:1). Why? The amine is polar; water ensures solubility of the inorganic base.

- **Degassing (Critical):** Sparge with Argon for 10 minutes. Reason: The free amine can coordinate to Pd, making the catalyst more susceptible to oxidation if O<sub>2</sub> is present.
- **Catalyst Addition:** Add Pd(dppf)Cl<sub>2</sub> (5 mol%). Heat to 90°C.
- **Workup:** The product often precipitates upon cooling or adding water.

## Storage & Stability

- **Hygroscopicity:** The 2-amino group can form hydrates. Store in a desiccator.
- **Light Sensitivity:** Aryl bromides can undergo slow photodehalogenation. Store in amber vials.
- **Shelf Life:** >2 years if stored at -20°C under Argon.

## Visualization: Synthesis Workflow



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Figure 2: Optimized workflow for utilizing the compound in palladium-catalyzed cross-coupling reactions.

## Emergency Response & Waste Management

In the event of an accident, standard protocols must be adapted to the specific chemical properties of the substance.

## Fire Fighting Measures

- Hazardous Combustion Products: Carbon oxides (CO<sub>x</sub>), Nitrogen oxides (NO<sub>x</sub>), Hydrogen Bromide (HBr).

- Action: Do not breathe fumes. HBr is corrosive to lung tissue. Use full SCBA.
- Extinguishing Media: Dry chemical or CO<sub>2</sub>. Avoid water jets which may spread the solvated amine.

## Accidental Release (Spill)

- Evacuate: Remove personnel from the immediate area.
- PPE: Wear double nitrile gloves and a P95 respirator.
- Containment: Do not dry sweep (generates dust). Cover with a damp absorbent pad or use a HEPA vacuum.
- Neutralization: Wipe surface with dilute acetic acid (to solubilize residual amine) followed by water.

## Analytical Validation (Quality Control)

To ensure experimental integrity, the identity of the compound must be validated before use in biological assays.

## NMR Characterization (DMSO-d<sub>6</sub>)

- Pyrimidine Protons: Look for two doublets (or a doublet and a multiplet depending on resolution) in the aromatic region (approx. 8.3 - 8.5 ppm).
- Amine Protons: A broad singlet around 6.5 - 7.0 ppm (exchangeable with D<sub>2</sub>O).
- 2-Bromophenyl Group: Four distinct aromatic signals. The proton ortho to the Bromine will be deshielded.

## Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode [M+H]<sup>+</sup>.
- Isotope Pattern: The hallmark of this compound is the 1:1 doublet at m/z 250 and 252. If you do not see this 1:1 ratio, you have lost the bromine (dehalogenation).

## References

- PubChem.Compound Summary: **4-(2-Bromophenyl)pyrimidin-2-amine**.<sup>[6]</sup> National Library of Medicine. Available at: [\[Link\]](#)

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## Sources

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- [6. N-\(2-bromophenyl\)-4-\(1H-pyrrolo\[2,3-b\]pyridin-3-yl\)pyrimidin-2-amine | C17H12BrN5 | CID 44416087 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Operational Safety & Technical Profile: 4-(2-Bromophenyl)pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1504631/docs#operational-safety-technical-profile-4-2-bromophenyl-pyrimidin-2-amine>]

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